Benzene, [(1-chlorooctyl)thio]-
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Overview
Description
Benzene, [(1-chlorooctyl)thio]- is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a thioether group, which is further substituted with a 1-chlorooctyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-chlorooctyl)thio]- typically involves the reaction of benzene with 1-chlorooctanethiol. The reaction is carried out under conditions that facilitate the formation of the thioether linkage. A common method involves the use of a base, such as sodium hydroxide, to deprotonate the thiol group, followed by nucleophilic substitution on the benzene ring.
Industrial Production Methods
Industrial production of Benzene, [(1-chlorooctyl)thio]- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(1-chlorooctyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorooctyl chain can be reduced to an octyl chain using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Octyl-substituted benzene derivatives.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives.
Scientific Research Applications
Benzene, [(1-chlorooctyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(1-chlorooctyl)thio]- involves its interaction with various molecular targets. The thioether group can participate in nucleophilic and electrophilic reactions, while the benzene ring can undergo aromatic substitution reactions. These interactions can affect biological pathways and molecular functions, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Benzene, [(1-chlorobutyl)thio]-
- Benzene, [(1-chlorohexyl)thio]-
- Benzene, [(1-chlorodecyl)thio]-
Uniqueness
Benzene, [(1-chlorooctyl)thio]- is unique due to the length of its chlorooctyl chain, which can influence its chemical reactivity and interactions. The specific chain length can affect the compound’s solubility, stability, and overall behavior in chemical and biological systems.
Properties
CAS No. |
59456-92-7 |
---|---|
Molecular Formula |
C14H21ClS |
Molecular Weight |
256.8 g/mol |
IUPAC Name |
1-chlorooctylsulfanylbenzene |
InChI |
InChI=1S/C14H21ClS/c1-2-3-4-5-9-12-14(15)16-13-10-7-6-8-11-13/h6-8,10-11,14H,2-5,9,12H2,1H3 |
InChI Key |
YEILPKPSRMRQFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(SC1=CC=CC=C1)Cl |
Origin of Product |
United States |
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